

# Application Notes and Protocols for Generating TSWV-Resistant Transgenic Plants

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Tomato Spotted Wilt Virus (TSWV) is a formidable pathogen in global agriculture, causing significant economic losses in a wide array of crops, including tomatoes, peppers, lettuce, and various ornamental plants.[1] This virus, primarily transmitted by thrips, can lead to symptoms such as chlorotic or necrotic spots, ring patterns on leaves and fruit, leaf deformation, and stunted growth, ultimately reducing crop yield and quality.[1] While traditional methods like pest management and cultural practices play a role in controlling TSWV, the development of genetically resistant plants offers a more sustainable and effective long-term solution.[1]

This document provides detailed application notes and protocols for the generation and evaluation of TSWV-resistant transgenic plants. The primary strategies discussed are Pathogen-Derived Resistance (PDR) through the expression of the viral nucleocapsid (N) gene and RNA interference (RNAi) to silence viral gene expression.

## **Key Transgenic Strategies for TSWV Resistance**

Two prominent and effective strategies for engineering TSWV resistance are:

• Pathogen-Derived Resistance (PDR) using the Nucleocapsid (N) Gene: This approach involves introducing the TSWV nucleocapsid (N) gene into the plant genome. The



expression of the N protein in the transgenic plant can interfere with the viral replication cycle, providing resistance.[2]

RNA Interference (RNAi): This strategy utilizes the plant's natural gene-silencing machinery.
 By introducing a construct that produces double-stranded RNA (dsRNA) corresponding to a viral gene sequence (e.g., the N or NSm gene), the plant can be triggered to degrade the viral RNA upon infection, thus inhibiting viral replication and spread.[3][4]

## **Experimental Workflow Overview**

The general workflow for generating and evaluating TSWV-resistant transgenic plants is a multi-step process that begins with the design of a gene construct and culminates in the analysis of virus resistance in mature plants.



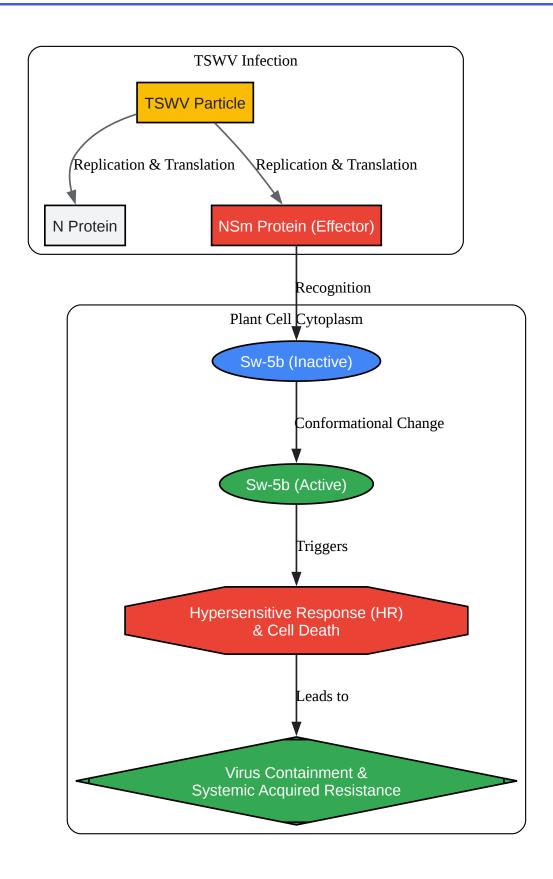
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Caption: General workflow for creating TSWV-resistant transgenic plants.

## Signaling Pathway: Sw-5b Mediated Resistance

The Sw-5b gene is a natural resistance gene found in wild relatives of tomato that provides broad-spectrum resistance to tospoviruses.[5] It encodes a coiled-coil nucleotide-binding leucine-rich repeat (CC-NB-LRR) protein. The resistance mechanism is a classic example of effector-triggered immunity (ETI).





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Caption: Sw-5b mediated resistance pathway triggered by the TSWV NSm effector protein.



## **Experimental Protocols**

## Protocol 1: Agrobacterium-mediated Transformation of Tomato

This protocol is adapted for tomato (Solanum lycopersicum) using cotyledon explants.[6][7]

- 1. Preparation of Explants: a. Sterilize tomato seeds by immersing them in a suitable sterilization solution (e.g., 70% ethanol for 1 minute followed by 20% commercial bleach with a drop of Tween-20 for 20 minutes) and rinse 3-5 times with sterile distilled water.[8] b. Germinate seeds on a sterile, hormone-free Murashige and Skoog (MS) medium in a controlled environment (e.g., 24°C, 16-hour photoperiod).[8] c. After 6-8 days, excise cotyledons from the seedlings. Remove the proximal and distal ends of the cotyledons.[8] d. Pre-culture the cotyledon explants on a pre-culture medium (e.g., MS medium with 2 mg/L BAP) for 48 hours with the abaxial (lower) surface in contact with the medium.[6][7]
- 2. Agrobacterium Inoculation and Co-cultivation: a. Grow a single colony of Agrobacterium tumefaciens (e.g., strain LBA4404) containing the binary vector with the gene of interest in YEP or LB medium with appropriate antibiotics overnight at 28°C with shaking.[8] b. Pellet the bacteria by centrifugation and resuspend in a liquid MS medium to an optimal optical density (OD600) of approximately 0.6.[8] c. Immerse the pre-cultured explants in the Agrobacterium suspension for 15-20 minutes with occasional shaking.[6] d. Blot the explants on sterile filter paper to remove excess bacteria and place them back on the pre-culture medium. e. Co-cultivate for 48-72 hours in the dark at a lower temperature (e.g., 19-22°C).[8]
- 3. Selection and Regeneration of Transgenic Shoots: a. After co-cultivation, wash the explants with sterile water containing an antibiotic to eliminate Agrobacterium (e.g., Cefotaxime 250 mg/L). b. Transfer the explants to a selection medium. This medium should contain MS salts, vitamins, hormones for shoot induction (e.g., 1 mg/L Zeatin), the Agrobacterium-eliminating antibiotic, and a selection agent (e.g., 50-100 mg/L Kanamycin, depending on the resistance marker in the binary vector).[7] c. Subculture the explants to fresh selection medium every 2-3 weeks. d. Once shoots have developed (typically 3-5 weeks), excise them and transfer to a rooting medium (e.g., MS medium with 0.1 mg/L IBA and the selection agent).[6]
- 4. Acclimatization: a. Once plantlets have a well-developed root system, carefully remove them from the agar, wash the roots gently to remove any remaining medium, and transfer to a sterile



soil mix. b. Cover the plantlets with a transparent dome or plastic bag to maintain high humidity for the first 7-10 days, gradually exposing them to ambient conditions.

#### Protocol 2: Mechanical Inoculation with TSWV

This protocol allows for the controlled infection of plants to test for resistance.

- 1. Inoculum Preparation: a. Collect fresh, symptomatic leaf tissue from a TSWV-infected plant (e.g., Nicotiana benthamiana or a susceptible tomato variety). b. Homogenize 1 gram of infected leaf tissue in 10 mL of chilled inoculation buffer (0.1 M potassium phosphate buffer, pH 7.0, containing 0.2% sodium sulfite and 0.01 M 2-mercaptoethanol).[9][10] c. Add an abrasive, such as 1% carborundum (600 mesh) or Celite, to the inoculum.[9][10]
- 2. Inoculation Procedure: a. Lightly dust the leaves of the test plant (e.g., at the 3-4 true leaf stage) with carborundum. b. Dip a sterile cotton swab or a gloved finger into the inoculum. c. Gently rub the surface of the leaves to be inoculated, ensuring not to cause excessive damage. d. After 5-10 minutes, gently rinse the leaves with water to remove excess buffer and abrasive. [11] e. Maintain the plants in a controlled environment (e.g., 25°C) and monitor for symptom development over the next 7-21 days.[12]

#### **Protocol 3: Thrips-Mediated Inoculation**

This method more closely mimics the natural transmission of TSWV.[10]

- 1. Rearing Viruliferous Thrips: a. Maintain a colony of a competent thrips vector, such as Western flower thrips (Frankliniella occidentalis). b. Allow first instar larvae to feed on systemically TSWV-infected plants for an acquisition access period of at least 48 hours. The virus is acquired by larvae and transmitted by adults.[13] c. Transfer the larvae to healthy plants to allow them to develop into adults. These adults will be viruliferous.
- 2. Inoculation Procedure: a. Confine a set number of viruliferous adult thrips (e.g., 5-10 per plant) onto the test plants using small clip cages or by enclosing the entire plant in a thripsproof cage. b. Allow an inoculation access period of 48 hours.[10] c. After the inoculation period, remove the thrips (e.g., using a mild insecticide to which the plants are tolerant). d. Monitor the plants for symptom development as described in the mechanical inoculation protocol.



#### **Protocol 4: Detection and Quantification of TSWV**

- 1. Double Antibody Sandwich ELISA (DAS-ELISA): a. Coat a 96-well microtiter plate with TSWV-specific capture antibody diluted in coating buffer. Incubate overnight at 4°C or for 2-4 hours at 37°C. b. Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Prepare plant extracts by grinding approximately 0.1 g of leaf tissue in 1 mL of extraction buffer.[14] d. Add the plant extracts to the wells, including positive and negative controls. Incubate for 2 hours at 37°C. e. Wash the plate as in step b. f. Add the enzyme-conjugated detection antibody (e.g., alkaline phosphatase or horseradish peroxidase conjugate). Incubate for 2 hours at 37°C. g. Wash the plate as in step b. h. Add the appropriate enzyme substrate and incubate in the dark until a color change is visible in the positive controls. i. Read the absorbance at the appropriate wavelength (e.g., 405 nm for alkaline phosphatase) using a plate reader. A sample is considered positive if its absorbance value is at least two to three times that of the negative control.
- 2. Quantitative Real-Time RT-PCR (qRT-PCR): a. Extract total RNA from leaf tissue using a commercial kit or a standard protocol (e.g., Trizol-based extraction). b. Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and TSWV-specific primers or random primers. c. Prepare the qPCR reaction mix containing cDNA, TSWV-specific primers (e.g., targeting the N gene), a fluorescent dye (e.g., SYBR Green) or a TaqMan probe, and qPCR master mix. d. Perform the qPCR using a real-time PCR cycler. Typical cycling conditions include an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension. For example: 95°C for 1 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[15] e. Quantify the viral load by comparing the cycle threshold (Cq) values of the test samples to a standard curve generated from a dilution series of a plasmid containing the target viral sequence.[16]

#### **Data Presentation**

The following tables provide examples of how to structure quantitative data from experiments evaluating TSWV-resistant transgenic plants.

Table 1: Transformation and Regeneration Efficiency of Tomato Explants



Explant Type	Number of Explants Cultured	Number of Shoots Regenerate d	Regeneratio n Efficiency (%)	Number of Transgenic Plants Confirmed	Transformat ion Efficiency (%)
Cotyledon	200	45	22.5	15	7.5
Hypocotyl	200	106	53.0	34	17.0

Note: Data are hypothetical, based on typical outcomes where hypocotyls are often more regenerative. Transformation efficiency is a percentage of the initial number of explants.

Table 2: TSWV Resistance Evaluation in T0 Transgenic Lines

Transgeni c Line	Inoculatio n Method	Number of Plants Inoculate d	Number of Plants with Symptom s	Disease Incidence (%)	Mean Virus Titer (ELISA OD405)	Mean Relative Viral RNA (qRT- PCR)
WT (Control)	Mechanical	20	20	100	2.850	1.00
TSWV-N-1	Mechanical	20	2	10	0.250	0.05
TSWV-N-2	Mechanical	20	18	90	2.500	0.85
TSWV- RNAi-1	Mechanical	20	0	0	0.110	0.01
TSWV- RNAi-2	Mechanical	20	1	5	0.180	0.03

Note: Data are hypothetical, illustrating the expected range of resistance from highly resistant (TSWV-RNAi-1) to poorly resistant (TSWV-N-2) lines compared to the wild-type (WT) control.

Table 3: DAS-ELISA Detection of TSWV in Various Host Plants



Host Plant Species	Mean Virus Titer (μ g/100 μL)		
Nicotiana tabacum	0.270		
Impatiens balsamiana	0.185		
Dahlia pinnata	0.083		
Chrysanthemum (Mum Yellow)	~0.115		
Chrysanthemum (Asymptomatic)	0.044 - 0.069		

Source: Data compiled from a study by Manjunath et al. (2021).[17]

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